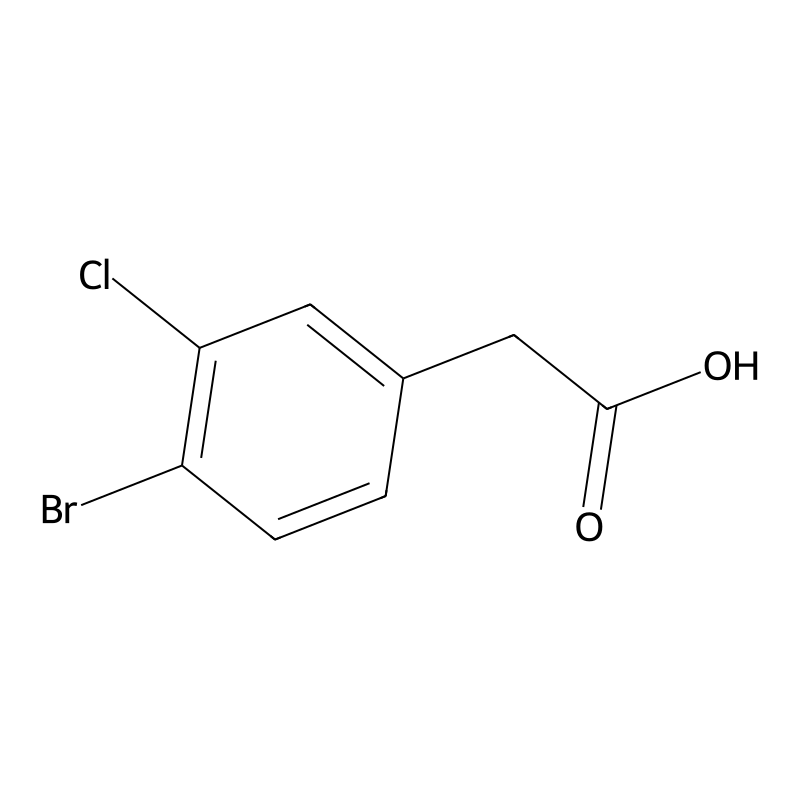

2-(4-Bromo-3-chlorophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“2-(4-Bromo-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261643-24-6 and a molecular weight of 249.49 . It is a solid substance and is stored in a dry room at normal temperature .

2-Chlorophenylacetic acid

This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

4-Chlorophenylacetic acid

This compound possesses anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

2-(4-Bromo-3-chlorophenyl)acetic acid is an organic compound with the chemical formula C₈H₆BrClO₂ and a molecular weight of approximately 249.49 g/mol. It features a phenyl ring substituted with both bromine and chlorine atoms, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group (-COOH) makes it an acidic compound, and it is classified under the category of aromatic carboxylic acids. This compound is known for its potential applications in pharmaceuticals and chemical research due to its structural characteristics and reactivity.

There is no current information available regarding the specific mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetic acid in biological systems.

- Halogenated compounds: Aromatic halides like this molecule can potentially undergo photolysis (decomposition by light) to generate harmful free radicals.

- Carboxylic acids: These can be irritants, especially in concentrated forms.

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding hydrocarbon.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter physical properties.

The biological activity of 2-(4-Bromo-3-chlorophenyl)acetic acid has been explored in various studies. It exhibits:

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases.

- Toxicity: Safety data indicate that it is harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .

Several methods have been developed for synthesizing 2-(4-Bromo-3-chlorophenyl)acetic acid:

- Halogenation of Phenylacetic Acid: Starting from phenylacetic acid, bromination and chlorination can be performed using halogenating agents under controlled conditions.

- Direct Synthesis from Aryl Halides: Aryl halides can be reacted with sodium acetate in the presence of a suitable solvent to produce the desired compound through nucleophilic substitution.

- Multi-step Synthesis: More complex synthetic routes involve multiple steps, including protection-deprotection strategies and functional group transformations to introduce bromine and chlorine at specific positions on the aromatic ring.

2-(4-Bromo-3-chlorophenyl)acetic acid finds applications primarily in:

- Pharmaceutical Development: Its unique structure allows for modifications that can lead to new drug candidates.

- Chemical Research: Used as an intermediate in organic synthesis for developing other complex compounds.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 2-(4-Bromo-3-chlorophenyl)acetic acid focus on its behavior with biological systems and other chemicals:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action as a drug candidate.

- Reactivity with Nucleophiles: Understanding how it reacts with various nucleophiles helps elucidate its potential pathways in synthetic chemistry.

Several compounds share structural similarities with 2-(4-Bromo-3-chlorophenyl)acetic acid. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Bromo-4-chlorophenyl)acetic acid | Similar bromo and chloro substitutions | Different substitution pattern on the phenyl ring |

| 2-(4-Bromophenyl)acetic acid | Contains only bromine as a substituent | Lacks chlorine; may exhibit different biological activity |

| 2-(4-Chlorophenyl)acetic acid | Contains only chlorine as a substituent | Lacks bromine; simpler structure |

These compounds highlight the unique positioning of bromine and chlorine in 2-(4-Bromo-3-chlorophenyl)acetic acid, which may influence its reactivity and biological activity compared to others.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant